molecular formula C9H13O2PS B14628508 (Ethoxymethylsulfanylphosphoryl)benzene CAS No. 57557-79-6

(Ethoxymethylsulfanylphosphoryl)benzene

Cat. No.: B14628508
CAS No.: 57557-79-6
M. Wt: 216.24 g/mol
InChI Key: FDEGXRULOBKDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ethoxymethylsulfanylphosphoryl)benzene is an organic compound that features a benzene ring substituted with an ethoxymethylsulfanylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethoxymethylsulfanylphosphoryl)benzene typically involves the reaction of benzene with ethoxymethylsulfanylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at a temperature range of 0-5°C to prevent any side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Ethoxymethylsulfanylphosphoryl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, or nitric acid can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

(Ethoxymethylsulfanylphosphoryl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Ethoxymethylsulfanylphosphoryl)benzene involves its interaction with specific molecular targets and pathways. The phosphoryl group can act as a ligand for metal ions, facilitating catalytic reactions. The sulfanyl group can undergo redox reactions, influencing the redox state of biological systems. The benzene ring provides a stable aromatic framework that can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (Methoxymethylsulfanylphosphoryl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    (Ethoxymethylsulfanylphosphoryl)toluene: Similar structure but with a methyl group on the benzene ring.

    (Ethoxymethylsulfanylphosphoryl)anisole: Similar structure but with a methoxy group on the benzene ring.

Uniqueness

(Ethoxymethylsulfanylphosphoryl)benzene is unique due to the presence of both ethoxy and sulfanyl groups, which provide distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

57557-79-6

Molecular Formula

C9H13O2PS

Molecular Weight

216.24 g/mol

IUPAC Name

[ethoxy(methylsulfanyl)phosphoryl]benzene

InChI

InChI=1S/C9H13O2PS/c1-3-11-12(10,13-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

FDEGXRULOBKDOK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.